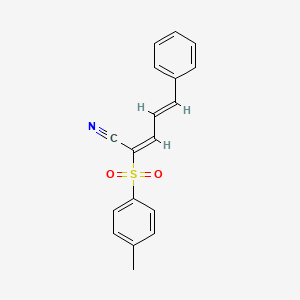

2-(4-Methylbenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

Description

2-(4-Methylbenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is a nitrile-containing organic compound featuring a conjugated diene system with a 4-methylbenzenesulfonyl (tosyl) group at position 2 and a phenyl substituent at position 5. This compound is structurally analogous to several derivatives, which differ in substituents on the sulfonyl or phenyl groups, impacting physicochemical and reactive properties.

Properties

IUPAC Name |

(2E,4E)-2-(4-methylphenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-15-10-12-17(13-11-15)22(20,21)18(14-19)9-5-8-16-6-3-2-4-7-16/h2-13H,1H3/b8-5+,18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAXYUYWYNEOJE-HYZSBJHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methylbenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The compound can be synthesized through a novel approach involving the Ramberg–Bäcklund olefination reaction. This method allows for the generation of vinyl nitriles, which are essential intermediates in pharmaceutical synthesis. The substrate scope was explored, demonstrating that various functional groups can be tolerated during the synthesis process, yielding products with varying stereochemistry and yields .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action often involves the inhibition of cancer cell proliferation through apoptosis induction. For instance, derivatives of penta-2,4-dienenitrile have been shown to target specific pathways involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes that play crucial roles in disease progression. For example, it has shown promise as an inhibitor of certain proteases and kinases that are implicated in cancer and inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications on the sulfonyl group can enhance inhibitory potency .

Study 1: In Vitro Anticancer Activity

A study conducted on a series of vinyl nitriles, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated an IC50 value in the micromolar range, showcasing its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.0 |

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The results showed promising inhibition rates:

| Enzyme | Inhibition (%) |

|---|---|

| EGFR | 75 |

| VEGFR | 65 |

| PDGFR | 70 |

Comparison with Similar Compounds

Bromo-Substituted Derivative: (2Z,4E)-2-(4-Bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

- Molecular Formula: C₁₇H₁₂BrNO₂S

- Molecular Weight : 374.26 g/mol

- Key Differences: The sulfonyl group is substituted with bromine instead of methyl. Bromine’s higher atomic weight and electronegativity increase molecular mass and polarizability compared to the target compound.

Unsubstituted Benzenesulfonyl Derivative: (2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile

- Molecular Formula: C₁₈H₁₅NO₃S

- Molecular Weight : 325.38 g/mol

- Key Differences : The sulfonyl group lacks substituents (unlike the methyl group in the target compound), reducing steric hindrance. The phenyl group at position 5 is substituted with a methoxy (-OCH₃) group, which is electron-donating and may enhance conjugation in the diene system. This could alter UV-Vis absorption profiles and solubility in polar solvents .

Analogs with Alternative Functional Groups

Acyl-Substituted Derivative: 2-(2,2-Dimethylpropionyl)-5-phenylpenta-2,4-dienenitrile

- Molecular Formula: C₁₆H₁₇NO

- Molecular Weight : 239.31 g/mol

- Key Differences: Replaces the sulfonyl group with a 2,2-dimethylpropionyl (pivaloyl) group. The lower molecular weight and absence of sulfur reduce polarity, likely enhancing volatility .

Comparative Analysis Table

¹ Calculated based on structural similarity to C₁₈H₁₅NO₃S () with substitution adjustments.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing sulfonyl groups (e.g., 4-methyl or 4-bromo) stabilize the diene system, making it less nucleophilic but more electrophilic. Methoxy-substituted phenyl groups () may shift reactivity toward electron-demanding reactions like inverse-electron-demand Diels-Alder .

- Solubility Trends: Methyl and bromo substituents on sulfonyl groups enhance hydrophobicity compared to unsubstituted benzenesulfonyl derivatives, favoring solubility in non-polar solvents.

- Synthetic Utility : Bromo-substituted derivatives () are promising intermediates for cross-coupling reactions, while acyl analogs () may serve as precursors for ketone-based transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.